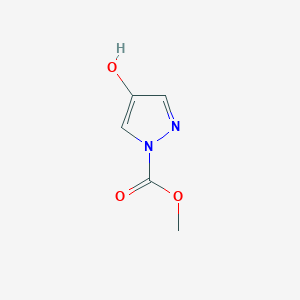

Methyl 4-hydroxy-1H-pyrazole-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-hydroxypyrazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-10-5(9)7-3-4(8)2-6-7/h2-3,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDXZPKMEJLYFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C=C(C=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen Condensation and Cyclocondensation

A common approach involves Claisen condensation between ethyl fluoroacetate and dimethylamino vinyl methyl ketone to form diketone intermediates, which subsequently undergo cyclization with methylhydrazine. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is synthesized via:

-

Claisen condensation : Ethyl difluoroacetate reacts with dimethylamino vinyl methyl ketone at −20°C to yield 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione.

-

Cyclization : The diketone intermediate is treated with methylhydrazine in dichloromethane, followed by oxidative hydrolysis under alkaline conditions to yield the carboxylate.

Adaptation for Target Compound :

Replacing ethyl difluoroacetate with methyl glycolate or analogous hydroxy-containing esters could introduce the 4-hydroxyl group. Subsequent esterification with methyl chloroformate may yield the target molecule.

Vilsmeier-Haack Formylation and Subsequent Functionalization

The Vilsmeier-Haack reaction enables formylation of pyrazol-5(4H)-ones, which can be esterified to carboxylates. In a study by ACS Omega, 1-aryl-1H-pyrazole-4-carbaldehydes were synthesized via:

-

Formylation : Treatment of pyrazolones with POCl₃ and DMF at 0°C.

-

Esterification : Reaction with methyl iodide in the presence of K₂CO₃.

Application to Target Compound :

4-Hydroxypyrazole could undergo Vilsmeier-Haack formylation at the 4-position, followed by esterification with methyl chloroformate. Catalytic methylation using dimethyl sulfate may introduce the 1-methyl group.

Catalytic and Solvent Systems

Solvent Optimization

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in cyclocondensation, while dichloromethane improves selectivity in low-temperature steps. For hydroxylation, aqueous-ethanol mixtures facilitate acid-catalyzed hydration.

Catalytic Additives

-

Base Catalysts : KOH in tert-butanol accelerates Claisen-Schmidt condensations.

-

Acid Catalysts : HCl or H₂SO₄ aids in cyclization and neutralization.

Analytical Validation and Quality Control

Chromatographic Analysis

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are critical for assessing intermediate purity. For instance, 3-dimethylaminomethylene intermediates showed >95% purity by GC.

Spectroscopic Characterization

-

¹H NMR : Peaks at δ 2.5–3.5 ppm confirm methyl groups, while carboxylate esters resonate at δ 3.7–4.1 ppm.

-

IR Spectroscopy : Strong absorptions near 1700 cm⁻¹ indicate ester carbonyl groups.

Industrial Scalability and Environmental Considerations

Patent CN111362874B highlights atom-economical routes with reduced waste generation. Key factors include:

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products:

Oxidation: Methyl 4-oxo-1H-pyrazole-1-carboxylate.

Reduction: Methyl 4-hydroxy-1H-pyrazole-1-methanol.

Substitution: Methyl 4-alkoxy-1H-pyrazole-1-carboxylate.

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-hydroxy-1H-pyrazole-1-carboxylate is primarily recognized for its role in drug development. It serves as an important intermediate in synthesizing various pharmaceuticals, particularly those aimed at treating inflammatory and metabolic disorders.

Case Study: Anti-inflammatory Agents

Recent studies have highlighted the compound's potential in developing anti-inflammatory drugs. For instance, derivatives of this compound have shown promising results in inhibiting cyclooxygenase enzymes, which are critical in the inflammatory process. This activity suggests its utility in formulating non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Chemistry

In agriculture, this compound functions as a precursor for synthesizing agrochemicals, including fungicides and herbicides. Its effectiveness enhances crop protection and yield.

Application in Fungicides

The compound has been utilized to develop novel fungicides that target specific plant pathogens. Research indicates that formulations containing this compound exhibit high efficacy against fungal infections while maintaining low toxicity to non-target organisms .

Material Science

This compound’s unique chemical properties make it valuable in material science, particularly in the development of polymers and coatings.

Development of Coatings

Studies have demonstrated that incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in industries requiring durable and heat-resistant coatings .

Analytical Chemistry

The compound is also employed in analytical chemistry for detecting and quantifying pyrazole derivatives. Its role aids researchers in drug development and quality control processes.

Methodologies for Detection

Analytical methods utilizing this compound include high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which are essential for assessing the purity and concentration of pyrazole-based pharmaceuticals .

Biochemical Research

In biochemical research, this compound is used to study enzyme inhibition and metabolic pathways.

Investigating Enzyme Inhibition

Research has shown that derivatives of this compound can inhibit specific enzymes involved in metabolic processes, providing insights into potential therapeutic targets for various diseases .

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-1H-pyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Carboxylates

Key Observations:

Substituent Position and Polarity: The hydroxyl group at position 4 in the target compound enhances polarity and acidity compared to non-hydroxylated analogs like Ethyl 4-pyrazolecarboxylate. This increases solubility in polar solvents .

Electronic Effects: Substituents like amino (Ethyl 5-amino-1H-pyrazole-4-carboxylate) or pyridinyl (Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate) alter electron density, affecting reactivity in nucleophilic or electrophilic reactions .

Hydrogen Bonding : The hydroxyl group in the target compound enables hydrogen bonding, which is critical for crystal packing (as inferred from Etter’s graph-set analysis ) and biological target interactions.

Biological Activity

Methyl 4-hydroxy-1H-pyrazole-1-carboxylate (MHP) is a compound that belongs to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MHP, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

1. Overview of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds known for their potential as therapeutic agents. They exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. MHP, in particular, has been studied for its various pharmacological properties.

2.1 Anti-inflammatory Activity

MHP and its derivatives have been evaluated for their anti-inflammatory effects. Research indicates that MHP exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In a study by Tewari et al., several pyrazole derivatives showed promising anti-inflammatory activity comparable to standard drugs like indomethacin .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| This compound | 12.5 | |

| N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamide | 3.8 |

2.2 Anticancer Activity

MHP has shown promising results in various cancer models. It exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and Hep-2 (laryngeal cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity of MHP

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 0.46 | Apoptosis induction | |

| NCI-H460 | 0.39 | Autophagy without apoptosis | |

| Hep-2 | 3.25 | Cytotoxicity |

2.3 Antimicrobial Activity

The antimicrobial properties of MHP have also been explored. Compounds derived from pyrazoles have demonstrated activity against various bacterial strains, indicating their potential as antimicrobial agents.

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 40 µg/mL | |

| Bacillus subtilis | 20 µg/mL |

The biological activity of MHP can be attributed to its ability to interact with various biological targets:

- Inhibition of COX Enzymes : By inhibiting COX enzymes, MHP reduces the production of pro-inflammatory mediators such as prostaglandins.

- Induction of Apoptosis : In cancer cells, MHP triggers apoptotic pathways leading to cell death.

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and function.

4. Case Studies

Several studies have provided insights into the efficacy and safety profile of MHP:

- Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory potential of MHP in a carrageenan-induced edema model in mice, demonstrating significant reduction in paw swelling compared to controls .

- Anticancer Efficacy Evaluation : In vitro studies using the MTT assay revealed that MHP significantly inhibited the proliferation of cancer cell lines with IC50 values indicating high potency against breast and lung cancers .

5. Conclusion

This compound is a promising compound with notable biological activities, particularly in anti-inflammatory and anticancer domains. Its mechanisms involve inhibition of key enzymes and induction of apoptosis in cancer cells. Continued research is essential to fully elucidate its pharmacological potential and therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-hydroxy-1H-pyrazole-1-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives, followed by esterification. For example, analogous pyrazole carboxylates are synthesized using DMF-DMA (dimethylformamide dimethyl acetal) to promote cyclization under reflux conditions . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), reaction temperature (80–120°C), and stoichiometric ratios of reagents to maximize yield. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be employed to confirm the structure of this compound?

- NMR : H and C NMR identify proton environments (e.g., hydroxy and ester groups) and carbon types. For instance, ester carbonyls typically resonate at ~165–170 ppm in C NMR .

- IR : Stretching frequencies for hydroxyl (3200–3600 cm) and ester carbonyl (1700–1750 cm) groups validate functional groups .

- X-ray crystallography : Tools like SHELXL refine crystal structures, confirming bond lengths and angles. Mercury software visualizes hydrogen-bonding networks and packing motifs .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

Recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase) resolves polar byproducts. For analogs like ethyl pyrazole carboxylates, silica gel chromatography with gradient elution (5–20% ethyl acetate in hexane) achieves >95% purity .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological activity of this compound?

Density Functional Theory (DFT) calculates molecular orbitals, electrostatic potentials, and thermodynamic stability. For example, HOMO-LUMO gaps predict nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., enzymes in inflammation pathways), guiding drug design .

Q. What experimental and theoretical approaches resolve contradictions between spectroscopic data and crystallographic results for pyrazole derivatives?

Discrepancies in tautomeric forms (e.g., hydroxy vs. keto tautomers) require combined analysis:

- Variable-temperature NMR detects dynamic equilibria.

- Theoretical calculations (DFT) compare energy differences between tautomers.

- X-ray crystallography provides definitive solid-state structures. For example, 5-methyl-1-phenylpyrazole-4-carboxylic acid showed agreement between experimental spectra and DFT-optimized geometries .

Q. What strategies mitigate challenges in functionalizing this compound for medicinal chemistry applications?

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield the hydroxyl group during alkylation or acylation .

- Cross-coupling reactions : Suzuki-Miyaura coupling introduces aryl groups at the pyrazole C-5 position using palladium catalysts .

- Enzymatic catalysis : Lipases (e.g., Candida antarctica) selectively modify ester groups under mild conditions .

Q. How do steric and electronic effects influence the coordination chemistry of this compound in metal-organic frameworks (MOFs)?

The hydroxyl and ester groups act as chelating sites for transition metals (e.g., Cu, Zn). Steric hindrance from the methyl group affects ligand geometry, while electron-withdrawing ester moieties modulate metal-ligand bond strengths. Studies on analogous pyrazole carboxylates show tunable porosity and catalytic activity in MOFs .

Methodological Notes

- Crystallographic refinement : SHELXL integrates twin-law corrections for twinned crystals, critical for resolving disorder in pyrazole rings .

- Spectroscopic validation : Compare experimental IR/NMR data with simulated spectra from Gaussian or ORCA software .

- Biological assays : Use methyl ester derivatives as prodrugs, hydrolyzing in vivo to active carboxylic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.